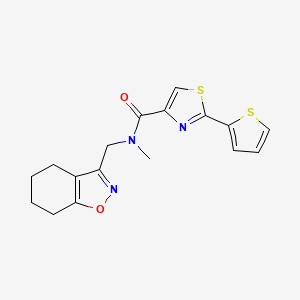

![molecular formula C15H11F3N2O4 B5572672 2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” and related compounds involves multiple steps, including alkylation, nitration, and carbonylation, among others. For example, the synthesis of related N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates a process involving alkylation followed by nitration to achieve the desired product, highlighting the complex synthetic routes necessary for such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure characterization often employs techniques such as NMR, HRMS, and X-ray crystallography. For compounds closely related to “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide”, X-ray crystallography has revealed intricate details about molecular configuration, hydrogen bonding, and molecular interactions, providing insights into the compound's structural dynamics (Gonghua Pan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide” are influenced by its functional groups, such as nitro, trifluoromethyl, and acetamide. These groups participate in various chemical interactions, leading to products with diverse properties. Research into related compounds has explored reactions like the reductive carbonylation of nitrobenzene, demonstrating the influence of catalysts and solvents on product selectivity (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of “2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide”, such as solubility, melting point, and crystallinity, are crucial for its application and processing. These properties are often determined through empirical studies and are critical for understanding the compound’s behavior in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemicals, define the compound's utility in synthesis and application. Studies on similar compounds have revealed how modifications in the molecular structure can significantly impact these properties, influencing everything from reaction pathways to product yield (Sergey Girel et al., 2022).

Applications De Recherche Scientifique

Photoreactions of Flutamide

A study on flutamide, a closely related compound, explored its photoreactions in different solvents. It was found that flutamide undergoes different photoreactions based on the solvent used. In acetonitrile, a photo-induced nitro-nitrite rearrangement was predominant, generating phenoxy radicals and nitrogen monoxide, leading to o-nitrophenol derivatives. Meanwhile, in 2-propanol, photoreduction of the nitro group and solvolysis of the trifluoromethyl group were observed, leading to the formation of an ester bond with 2-propanol (Watanabe, Fukuyoshi, & Oda, 2015).

Crystal Structure and Optical Properties of Orcinolic Derivatives

Research on orcinolic derivatives, which share structural similarities with the compound , focused on their synthesis, crystal structure, DFT calculations, and optical properties. These compounds showed interesting behaviors in the presence of OH− ions, indicating potential applications in chemical sensing or as indicators (Wannalerse et al., 2022).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study developed new chemical entities, including a series of 2-(substituted phenoxy) acetamide derivatives, assessing their potential anticancer, anti-inflammatory, and analgesic agents. The synthesized compounds showed varying degrees of activity, indicating the potential pharmaceutical applications of similar compounds (Rani, Pal, Hegde, & Hashim, 2014).

Propriétés

IUPAC Name |

2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O4/c16-15(17,18)10-5-1-2-6-11(10)19-14(21)9-24-13-8-4-3-7-12(13)20(22)23/h1-8H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFQTWHJNJEWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)